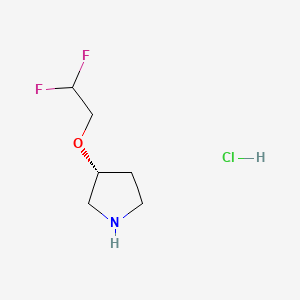
(3R)-3-(2,2-difluoroethoxy)pyrrolidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-3-(2,2-difluoroethoxy)pyrrolidine hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a 2,2-difluoroethoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(2,2-difluoroethoxy)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 2,2-difluoroethanol under specific conditions. The reaction is often catalyzed by a suitable base or acid to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to maximize efficiency and minimize waste. The use of advanced purification techniques, such as crystallization or chromatography, ensures the final product meets the required specifications.
化学反应分析
Types of Reactions
(3R)-3-(2,2-difluoroethoxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The 2,2-difluoroethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
(3R)-3-(2,2-difluoroethoxy)pyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of (3R)-3-(2,2-difluoroethoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The 2,2-difluoroethoxy group can influence the compound’s binding affinity and selectivity for these targets. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.
相似化合物的比较
Similar Compounds
Pyrrolidine: A simple nitrogen heterocycle used widely in medicinal chemistry.
Pyrrolopyrazine: A nitrogen-containing heterocycle with diverse biological activities.
Pyridine: An aromatic heterocycle with applications in pharmaceuticals and agrochemicals.
Uniqueness
(3R)-3-(2,2-difluoroethoxy)pyrrolidine hydrochloride is unique due to the presence of the 2,2-difluoroethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
生物活性
(3R)-3-(2,2-difluoroethoxy)pyrrolidine hydrochloride is a pyrrolidine derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and recent research findings.
Chemical Structure and Properties
The compound features a pyrrolidine core with a 2,2-difluoroethoxy substituent at the 3-position. The presence of fluorine atoms enhances its lipophilicity and metabolic stability, making it a candidate for various biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C₅H₈ClF₂N |
| Molecular Weight | 155.57 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in water |
Antimicrobial Activity
Recent studies have indicated that pyrrolidine derivatives, including this compound, exhibit significant antimicrobial properties. In particular, they have shown efficacy against Pseudomonas aeruginosa , a common pathogen associated with infections in immunocompromised patients.
Case Study: Inhibition of PBP3 in P. aeruginosa
A study optimized a fluorescence assay to screen for inhibitors targeting penicillin-binding protein 3 (PBP3) in Pseudomonas aeruginosa. The results revealed that compounds with a pyrrolidine scaffold demonstrated potent inhibition of PBP3, suggesting that this compound could be further developed as an antibacterial agent against multidrug-resistant strains .
Anticancer Activity
Pyrrolidine derivatives have also been investigated for their anticancer properties. The compound has been shown to induce apoptosis in various cancer cell lines through the modulation of key signaling pathways.
Research Findings on Apoptosis Induction
In vitro studies demonstrated that this compound significantly reduced cell viability in ovarian cancer cells (OVCAR3) when combined with standard chemotherapeutics like cisplatin. The compound enhanced the cytotoxic effects of cisplatin by increasing the levels of phosphorylated H2AX, a marker of DNA damage .
Anti-inflammatory Effects
The compound has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This activity is crucial for developing treatments for chronic inflammatory conditions.
The anti-inflammatory effects are attributed to the compound's ability to inhibit specific enzymes involved in inflammatory pathways. For instance, it has been reported to downregulate the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), leading to reduced inflammation .
Conclusion and Future Directions
This compound exhibits promising biological activities across various domains, including antimicrobial, anticancer, and anti-inflammatory effects. Its unique chemical structure and mechanisms of action position it as a valuable candidate for further research and development in drug discovery.
Future studies should focus on optimizing its pharmacokinetic properties and exploring its efficacy in vivo. Additionally, further investigations into its mechanism of action will provide insights into its potential therapeutic applications.
Table 2: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Antimicrobial | Effective against P. aeruginosa | Inhibition of PBP3 |
| Anticancer | Induces apoptosis | Modulation of DNA damage response |
| Anti-inflammatory | Reduces inflammation | Inhibition of COX-2 and iNOS |
属性
CAS 编号 |
2765567-00-6 |
|---|---|
分子式 |
C6H12ClF2NO |
分子量 |
187.61 g/mol |
IUPAC 名称 |
(3R)-3-(2,2-difluoroethoxy)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H11F2NO.ClH/c7-6(8)4-10-5-1-2-9-3-5;/h5-6,9H,1-4H2;1H/t5-;/m1./s1 |
InChI 键 |
MIFIUZKFCUUBSB-NUBCRITNSA-N |
手性 SMILES |
C1CNC[C@@H]1OCC(F)F.Cl |
规范 SMILES |
C1CNCC1OCC(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















